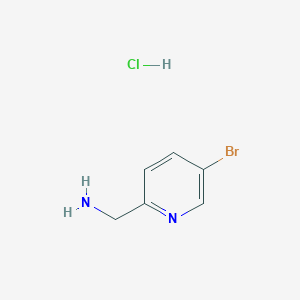

(5-Bromopyridin-2-yl)methanamine hydrochloride

説明

(5-Bromopyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, which is then subjected to a reaction with ammonia or an amine to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, and they typically involve the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .

化学反応の分析

Types of Reactions

(5-Bromopyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation: Products include pyridine N-oxides.

Reduction: Products include primary amines.

Coupling Reactions: Products include biaryl compounds.

科学的研究の応用

Pharmaceutical Applications

-

Drug Development :

- The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to inhibit specific enzymes and receptors makes it a candidate for developing treatments for conditions such as cancer and neurodegenerative diseases .

- Enzyme Inhibition :

- Biological Activity :

Biochemical Research

- Receptor Binding Studies :

- Mechanistic Studies :

Material Science Applications

- Development of Advanced Materials :

- Research into the properties of (5-Bromopyridin-2-yl)methanamine has led to its exploration in material science, particularly for creating polymers and coatings with specialized chemical properties. This application is driven by the compound's unique structural attributes that enhance material performance .

Data Table: Summary of Applications

Case Studies

-

Case Study on Enzyme Inhibition :

- A study published in a peer-reviewed journal demonstrated that (5-Bromopyridin-2-yl)methanamine effectively inhibited a specific kinase involved in cancer cell proliferation. The results indicated a significant reduction in cell growth when treated with the compound, highlighting its potential as an anti-cancer agent.

- Pharmaceutical Synthesis :

作用機序

The mechanism of action of (5-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

- (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride

- (6-Bromopyridin-2-yl)methanamine hydrochloride

- (5-Bromopyridin-3-yl)methanamine

Uniqueness

(5-Bromopyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required .

生物活性

(5-Bromopyridin-2-yl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, which significantly influences its biological properties. The molecular formula is with a molecular weight of approximately 188.03 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including sirtuins, which are implicated in cancer and neurodegenerative diseases. For instance, derivatives of similar methanamine compounds have demonstrated significant inhibition against SIRT2, a target for cancer therapy .

- Receptor Modulation : It may act on various receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to alterations in cell proliferation and apoptosis .

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. For example:

- In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. A concentration-dependent increase in reactive oxygen species (ROS) production was observed, which is often associated with apoptosis induction .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of ROS and apoptosis |

| MCF-7 | 8.0 | Cell cycle arrest |

| A549 | 10.0 | Enzyme inhibition |

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Studies have indicated that derivatives possess significant inhibitory effects against mycobacterial strains, which are relevant in the treatment of tuberculosis and other infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The presence of halogen substituents on the pyridine ring enhances lipophilicity and biological activity.

- Amino Group Positioning : Variations in the positioning of the amino group have been correlated with changes in potency against cancer cell lines.

- Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions play a significant role in binding affinity to target proteins .

Case Studies

- SIRT2 Inhibition : A study explored the effects of (5-Bromopyridin-2-yl)methanamine derivatives on SIRT2 inhibition, revealing an IC50 value of 2.47 μM for one derivative, indicating strong potential as a therapeutic agent against cancer .

- Antimycobacterial Activity : In another investigation, compounds derived from (5-Bromopyridin-2-yl)methanamine were shown to possess potent anti-mycobacterial activities with MIC values ranging from 0.2 to 1.5 µg/mL against Mycobacterium smegmatis.

特性

IUPAC Name |

(5-bromopyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUYYZYIDJRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735477 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241911-26-1 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。